6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine
Description
6-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to a substituted pyrazole moiety. The pyridazine ring contains a chlorine substituent at position 6 and an amine group at position 3, while the pyrazole ring is substituted with a methyl group at position 3 and a phenyl group at position 1 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c1-10-9-14(16-13-8-7-12(15)17-18-13)20(19-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJAMPEUMEJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NN=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine involves several steps. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 6-chloropyridazine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Pyridazine Chlorine
The chlorine atom at position 6 of the pyridazine ring is susceptible to nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atoms. This reactivity is consistent with pyridazine derivatives reported in the literature .
Key Findings :
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Substitution reactions proceed efficiently under mild conditions due to the electron-deficient pyridazine ring .
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Steric hindrance from the 3-methyl-1-phenylpyrazole group may reduce reaction rates compared to simpler pyridazines .
Cross-Coupling Reactions via Pyridazine Chlorine
The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, enabling diversification of the pyridazine ring.
Mechanistic Insight :
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The pyridazine ring’s electron deficiency enhances oxidative addition efficiency in palladium-catalyzed pathways .
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Steric effects from the pyrazole substituent necessitate bulky ligands (e.g., Xantphos) for optimal yields .
Cyclization Reactions Involving Pyrazole Amine
The secondary amine on the pyrazole moiety participates in cyclocondensation reactions with electrophiles, forming fused heterocycles.
Notable Observations :
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Reactions with β-ketoesters proceed via imine intermediates, confirmed by in situ FTIR monitoring .
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Microwave-assisted methods reduce reaction times by >50% compared to conventional heating .
Reductive Functionalization
The pyrazole amine can undergo reductive alkylation or acylation under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reductive Alkylation | RCHO, NaBH₃CN, MeOH, 25°C, 2h | N-Alkyl derivatives | 60–75% | |
| Acylation | RCOCl, Et₃N, DCM, 0°C→25°C, 4h | N-Acyl derivatives | 65–80% |
Applications :
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N-Acyl derivatives exhibit enhanced solubility in polar solvents (e.g., DMSO) .
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Alkylation with aromatic aldehydes improves cytotoxicity in cancer cell lines .
Photochemical Reactivity
The conjugated pyridazine-pyrazole system undergoes [2+2] photocycloaddition under UV light.
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), MeCN, 6h | Dimerized cyclobutane adducts | 0.32 |
Structural Impact :
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its anticancer properties. Studies have shown that it exhibits significant inhibition of cell proliferation in various cancer cell lines, including:
- Liver Cancer (HepG2) : Demonstrated effective inhibition with an IC50 value indicative of potent activity.
- Cervical Cancer (HeLa) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer potential.
Enzyme Inhibition Studies
The unique structure of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine allows it to interact with various enzymes and receptors. Research indicates that it can serve as a building block for synthesizing more complex heterocyclic compounds, which are crucial in drug development.
Anti-inflammatory Research
Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities, indicating that this compound may also possess antimicrobial properties worth exploring.
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as a precursor for the synthesis of other biologically active compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, enhances its utility in developing new materials and chemical processes.
Target Interactions
Research has indicated that similar compounds target specific enzymes and receptors, contributing to their diverse pharmacological effects. A molecular simulation study showed favorable binding patterns in the lmptr1 pocket (active site), characterized by lower binding free energy, which is crucial for drug efficacy.
Biochemical Pathways
Compounds structurally related to this compound have been known to influence various biochemical pathways, leading to their diverse pharmacological effects. This characteristic makes them valuable in drug design and development.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents : Chlorine (position 6) and amine (position 3) on pyridazine; methyl (position 3) and phenyl (position 1) on pyrazole.
- Linkage : A direct bond between the pyridazine amine and pyrazole nitrogen.
Comparison with Structural Analogs
Pyridazine Derivatives with Similar Substitution Patterns
Pyridazine analogs with chlorine and amine substituents exhibit variations in biological activity depending on the substituent positions and additional functional groups.
Pyrazole-Linked Compounds
Compounds combining pyridazine and pyrazole rings differ in substituent patterns and linkage positions:
Key Insight : Replacement of the pyridazine-amine linkage with acetyl or pyridinyl groups (as in the above examples) reduces hydrogen-bonding capacity, which may alter pharmacokinetic properties.
Chlorinated Heterocycles with Dual Ring Systems
Compounds like 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () feature extended aromatic systems and bulkier substituents. These analogs often show improved metabolic stability but reduced solubility compared to the target compound.
Structural and Functional Implications
- Steric Effects : The 3-methyl-1-phenyl pyrazole group introduces steric hindrance, which may limit interactions with flat binding pockets compared to smaller analogs like 6-chloro-5-methylpyridazin-3-amine .
- Hydrogen Bonding: The amine group on pyridazine serves as a hydrogen-bond donor, a feature absent in N,N-dimethylated analogs .
Biological Activity
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, supported by relevant research findings and case studies.
Synthesis of this compound
The compound was synthesized through a multi-step reaction involving the condensation of 3-methyl-1-phenylpyrazole with pyridazine derivatives. The synthetic pathway typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step involves the synthesis of 3-methyl-1-phenylpyrazole.
- Chlorination : The introduction of chlorine at the 6-position of the pyridazine ring.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired amine structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in several cancer cell lines, including:
- Liver Cancer (HepG2) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
- Cervical Cancer (HeLa) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. It was evaluated for its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
Key findings include:
- Inhibition of TNF-alpha Release : Studies demonstrated that treatment with the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
The biological activity of this compound is believed to involve multiple mechanisms:
- Tubulin Polymerization Inhibition : Similar to other pyrazole derivatives, it may interfere with tubulin dynamics, leading to cell cycle arrest in the G2/M phase.
- Inhibition of Key Kinases : The compound may act as an inhibitor of kinases involved in inflammatory signaling pathways, such as MAPK pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A recent study demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Inflammation Model in Mice : In vivo studies showed significant reductions in inflammatory markers post-treatment with this compound, supporting its therapeutic potential for inflammatory diseases.
Q & A
Q. What are the established synthetic pathways for 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine?
The synthesis typically involves multi-step reactions starting from pyrazole and pyridazine precursors. For example:
- Step 1 : Preparation of the pyrazole core (3-methyl-1-phenyl-1H-pyrazol-5-amine) via condensation of substituted hydrazines with β-ketoesters or via cyclization of enaminones .
- Step 2 : Functionalization of the pyridazine ring (6-chloropyridazin-3-amine) using chlorination agents like POCl₃ or PCl₅ under reflux conditions .
- Step 3 : Coupling the pyrazole and pyridazine moieties via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) . Yield optimization may require temperature control (80–120°C) and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identification of amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 300–350 range) and fragmentation patterns .
- Elemental Analysis : Validation of C, H, N percentages (e.g., C: ~60%, H: ~4%, N: ~20%) .
- Melting Point : Consistency checks (e.g., 170–180°C) to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in IC₅₀ values or receptor binding affinity may arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, temperature) or cell lines .
- Solution Stability : Degradation under storage (e.g., hydrolysis of the chloro group); monitor via HPLC .
- Methodology : Standardize protocols (e.g., dose-response curves, negative controls) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes/receptors (e.g., kinases, GPCRs) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Corate structural features (e.g., chloro substituent, pyrazole ring) with activity using descriptors like LogP and polar surface area .
Q. How can derivative design enhance pharmacological properties?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F for metabolic stability) .
- Bioisosteric Replacement : Substitute pyridazine with triazine to improve solubility .
- Prodrug Strategies : Introduce ester groups for enhanced bioavailability .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Column Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane .
- Recrystallization : Solvent pairs like ethanol/water yield high-purity crystals .
- HPLC : Reverse-phase C18 columns for analytical purity checks (>95%) .
Q. How to validate synthetic intermediates in multi-step routes?
- In-Situ Monitoring : TLC (Rf = 0.3–0.5) or LC-MS to track reaction progress .
- Intermediate Trapping : Quench aliquots at intervals (e.g., 1 hr) for NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
